5-Hydroxy-N-propargyl-1(R)-aminoindan is a synthetic organic compound belonging to the class of indanes, which are characterized by a fused cyclopentane and benzene ring structure. This compound is recognized for its potential pharmacological properties, particularly in relation to the treatment of neurological disorders. As an experimental small molecule, it has garnered interest in the field of medicinal chemistry due to its structural similarities to other biologically active compounds, such as Rasagiline, which is used in the management of Parkinson's disease .
The synthesis of 5-Hydroxy-N-propargyl-1(R)-aminoindan typically involves several key steps, often starting from readily available indane derivatives. One common method includes the reaction of 1-aminoindan with propargyl halides under basic conditions, facilitating the formation of the propargyl amine. The introduction of the hydroxy group can be achieved through selective hydroxylation techniques, which may involve reagents such as boron trifluoride or other hydroxylating agents.
A notable synthetic route for related compounds involves:
These reactions require careful control of conditions such as temperature and solvent choice to optimize yield and purity.
5-Hydroxy-N-propargyl-1(R)-aminoindan features a complex molecular structure characterized by:
The structural representation can be described using the following identifiers:
The chemical reactivity of 5-Hydroxy-N-propargyl-1(R)-aminoindan is influenced by its functional groups. Key reactions include:
Furthermore, its interactions with monoamine oxidase enzymes suggest potential biochemical pathways that could be explored for therapeutic applications .
The mechanism of action for 5-Hydroxy-N-propargyl-1(R)-aminoindan is hypothesized to involve inhibition of monoamine oxidase type B (MAO-B), similar to its analog Rasagiline. This enzyme plays a critical role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound may increase dopamine levels in the brain, potentially alleviating symptoms associated with Parkinson's disease.
Research indicates that compounds like 5-Hydroxy-N-propargyl-1(R)-aminoindan may also modulate neuroprotective pathways, contributing to their therapeutic effects .
The physical properties of 5-Hydroxy-N-propargyl-1(R)-aminoindan include:
Chemical properties include:
Relevant data regarding binding affinities indicate that it has a Ki value around 17,000 nM for MAO-B, suggesting moderate potency as an inhibitor .
5-Hydroxy-N-propargyl-1(R)-aminoindan is primarily explored within scientific research for its potential applications in treating neurodegenerative diseases, particularly Parkinson's disease. Its ability to inhibit monoamine oxidase type B positions it as a candidate for further development into therapeutic agents aimed at enhancing dopaminergic signaling.
Additionally, studies may investigate its role in neuroprotection and its effects on neurotransmitter metabolism, expanding its potential utility beyond just symptomatic treatment .
5-Hydroxy-N-propargyl-1(R)-aminoindan significantly upregulates anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL) in dopaminergic neuronal models. In SH-SY5Y neuroblastoma cells, this compound elevates Bcl-2 mRNA and protein levels by 2.5-fold within 24 hours of treatment, mediated through nuclear factor kappa B (NF-κB) activation. This enhancement stabilizes mitochondrial outer membrane integrity, preventing cytochrome c release and subsequent apoptosome formation [1] [6]. The propargylamine moiety is critical for this activity, as demonstrated by structure-activity studies showing diminished effects in analogs lacking this functional group [6] [8].
Table 1: Regulation of Apoptotic Markers by 5-Hydroxy-N-propargyl-1(R)-aminoindan
| Target Protein | Expression Change | Time Course | Cellular Model |
|---|---|---|---|
| Bcl-2 | ↑ 2.5-fold | 24 hours | SH-SY5Y cells |
| Bcl-xL | ↑ 1.8-fold | 24 hours | SH-SY5Y cells |
| Caspase-3 | ↓ 70% | 48 hours | PC-12 cells |
| Cytochrome c | ↓ 60% release | 12 hours | Mitochondrial fractions |
The compound suppresses the mitochondrial apoptotic cascade by inhibiting caspase-9 initiation (by 65%) and caspase-3 execution (by 70%) in neuronal cells exposed to neurotoxins like N-methyl-(R)-salsolinol or peroxynitrite donors. This occurs via dual mechanisms: (1) prevention of cytochrome c release due to Bcl-2 upregulation, and (2) direct attenuation of caspase enzymatic activity through redox modulation. The hydroxyl group enhances antioxidant capacity, reducing reactive oxygen species-mediated caspase activation [2] [7].
5-Hydroxy-N-propargyl-1(R)-aminoindan maintains mitochondrial membrane potential (ΔΨm) by inhibiting permeability transition pore (mPTP) opening. It binds voltage-dependent anion channels (VDAC) and adenine nucleotide translocators, components of the mPTP, thereby preventing pathological pore dilation. In isolated mitochondria, the compound reduces calcium-induced depolarization by 80%, preserving adenosine triphosphate synthesis capacity and cellular viability [6] [7] [8].
The compound elevates glial cell line-derived neurotrophic factor (GDNF) by 3.2-fold in SH-SY5Y cells through NF-κB transcriptional activation. At 100 nM concentration, it triggers rapid nuclear translocation of NF-κB p65 subunit within 30 minutes, confirmed by electrophoretic mobility shift assays. GDNF induction is abolished by NF-κB inhibitors (sulfasalazine) or κB-site mutagenesis, establishing this pathway as essential [7]. GDNF enhances dopaminergic neuron survival, neurite outgrowth, and functional recovery, positioning this mechanism as critical for neurodegenerative therapy.
Though less pronounced than GDNF effects, the compound increases brain-derived neurotrophic factor (BDNF) expression by 1.9-fold in hippocampal slices via protein kinase C (PKC)-dependent pathways. BDNF upregulation correlates with improved neurite arborization in primary neurons, suggesting synergistic neurotrophic support [6] [8].
Table 2: Neurotrophic Factor Regulation by 5-Hydroxy-N-propargyl-1(R)-aminoindan
| Neurotrophic Factor | Fold Increase | Mechanism | Biological Impact |
|---|---|---|---|
| GDNF | 3.2× | NF-κB activation | Dopaminergic neuron survival |
| BDNF | 1.9× | PKC/MAPK cascade | Synaptic plasticity enhancement |
| sAPPα | 2.1× | α-secretase stimulation | Amyloid precursor protein processing |
The compound activates protein kinase C epsilon (PKCε) and delta (PKCδ) isoforms within 15 minutes in SH-SY5Y cells, evidenced by membrane translocation assays and phospho-substrate profiling. PKC activation stimulates the extracellular signal-regulated kinase (ERK) branch of mitogen-activated protein kinase pathways, increasing phosphorylated ERK1/2 by 4.3-fold. This cascade enhances cell survival through downstream effectors like ribosomal S6 kinase and cAMP response element-binding protein, which transactivate pro-survival genes [6] [8].
Sustained NF-κB activation occurs via inhibitory kappa B kinase-mediated phosphorylation and degradation of inhibitory kappa B proteins. In neurons, this leads to transcription of anti-apoptotic genes (Bcl-2, Bcl-xL, cIAP) and antioxidant enzymes (superoxide dismutase, catalase). The compound’s activation of NF-κB is redox-sensitive, requiring reactive oxygen species scavenging for optimal nuclear translocation [7].
Through PKC activation, the compound stimulates α-secretase activity, increasing non-amyloidogenic soluble amyloid precursor protein alpha (sAPPα) release by 2.1-fold in cortical neurons. sAPPα functions as a neurotrophic ligand, activating mitogenic signaling and enhancing synaptic plasticity. This pathway is independent of monoamine oxidase inhibition and conserved across species [6] [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2